(S)-3-Dimethylamino-piperidin-1-yl-acetic acid is a chemical compound that plays a significant role in various scientific applications, particularly in medicinal chemistry. It is classified as an amino acid derivative, specifically an amino acid with a piperidine moiety. The presence of the dimethylamino group enhances its pharmacological properties, making it a compound of interest for drug development and research.
This compound can be sourced from various chemical suppliers and is typically classified under the category of organic compounds, specifically as an amino acid derivative. Its structural components include a piperidine ring and an acetic acid functional group, which contribute to its unique chemical properties.
The synthesis of (S)-3-Dimethylamino-piperidin-1-yl-acetic acid can be achieved through several methods, primarily involving the reaction of piperidine derivatives with acetic acid or its derivatives. One common synthetic route involves the alkylation of piperidine with dimethylamine followed by carboxylation to introduce the acetic acid moiety.
The molecular structure of (S)-3-Dimethylamino-piperidin-1-yl-acetic acid features a piperidine ring substituted with a dimethylamino group at one position and an acetic acid group at another. The stereochemistry is crucial for its biological activity, with the (S) configuration being essential for its interaction with biological targets.
(S)-3-Dimethylamino-piperidin-1-yl-acetic acid can undergo various chemical reactions typical for amino acids and amines:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve high yields and selectivity.
The mechanism of action for (S)-3-Dimethylamino-piperidin-1-yl-acetic acid largely depends on its application in pharmacology. It is believed to interact with neurotransmitter systems, particularly those involving acetylcholine due to its structural similarity to acetylcholine precursors.
Research indicates that compounds with similar structures can modulate receptor activity, leading to effects such as increased neurotransmitter release or inhibition of reuptake mechanisms.
Relevant analyses such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds.
(S)-3-Dimethylamino-piperidin-1-yl-acetic acid has several scientific uses, particularly in:
Piperidine derivatives represent a privileged scaffold in neuropharmacology due to their versatile three-dimensional topology and capacity for targeted interactions with central nervous system (CNS) targets. The six-membered heterocyclic ring provides conformational rigidity while the nitrogen atom enables critical hydrogen bonding and ionic interactions with biological targets. ((S)-3-Dimethylamino-piperidin-1-yl)-acetic acid exemplifies this strategic architecture, featuring two pharmacophoric elements: (1) the tertiary dimethylamino group at the 3-position, which enhances blood-brain barrier (BBB) penetration through moderate lipophilicity and (2) the acetic acid moiety at the 1-position, which enables salt formation and water solubility optimization. This bifunctional design creates a zwitterionic character at physiological pH, balancing membrane permeability with aqueous solubility—a crucial requirement for CNS-active compounds [8].
Table 1: Therapeutic Applications of Representative Piperidine-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Risperidone | Antipsychotic | Benzisoxazole-piperidine fusion | 5-HT₂A/D₂ receptors |
Donepezil | Anti-Alzheimer's | Indanone-piperidine scaffold | Acetylcholinesterase |
This derivative | Neuromodulator | 3-Dimethylamino/acetic acid functionalization | Endocannabinoid hydrolases |
The stereochemistry at the 3-position further modulates target engagement. The (S)-enantiomer demonstrates superior complementarity with enzymatic binding pockets compared to its (R)-counterpart, particularly for serine hydrolases involved in endocannabinoid metabolism. Molecular modeling suggests the (S)-configuration optimally positions the dimethylamino group for catalytic site interactions while the acetic acid moiety anchors the molecule to peripheral binding domains. This chiral specificity underscores the compound's relevance in designing next-generation enzyme inhibitors with minimized off-target effects [1] .
The compound (CAS: 1354011-03-2 or 1353986-08-9) has emerged as a versatile building block in developing multitarget modulators of the endocannabinoid system (ECS). Its molecular framework (C₉H₁₈N₂O₂, MW: 186.25) serves three primary functions: (1) as a synthetic precursor for covalent inhibitor synthesis via carbamate or urea linkages; (2) as a cationic spacer enhancing BBB penetration in prodrug conjugates; and (3) as a standalone modulator of endocannabinoid hydrolase conformation [1] [8].
Table 2: Physicochemical Profile of ((S)-3-Dimethylamino-piperidin-1-yl)-acetic Acid
Property | Value/Descriptor | Significance in Drug Design |
---|---|---|
Molecular Weight | 186.25 g/mol | Optimal for CNS penetration |
LogP | 0.097 (calculated) | Balanced lipophilicity |
Hydrogen Bond Acceptors | 3 | Target engagement capability |
Hydrogen Bond Donors | 1 | Solubility modulation |
Rotatable Bonds | 3 | Conformational flexibility |
Topological Polar Surface Area | 43.78 Ų | Enhanced BBB permeability potential |
Modern synthetic applications leverage its chiral purity (≥98% enantiomeric excess) to construct structurally complex inhibitors. For instance, carbamate derivatives synthesized through reaction with chloroformates show 20-30× enhanced inhibition of monoacylglycerol lipase (MAGL) compared to simpler alkylamines. The acetic acid functionality enables peptide coupling strategies to generate hybrid molecules targeting both endocannabinoid degradation and complementary pain pathways. These design approaches address historical challenges in ECS modulation—particularly the "entourage effect" where simultaneous elevation of multiple endocannabinoids (AEA and 2-AG) provides superior therapeutic outcomes compared to selective enhancement [6] [8].
((S)-3-Dimethylamino-piperidin-1-yl)-acetic acid shares significant pharmacophoric similarities with established endocannabinoid hydrolase inhibitors while exhibiting distinct biochemical behavior. Unlike carbamate-based irreversible inhibitors (e.g., URB597 for FAAH), this piperidine derivative acts as a reversible competitive inhibitor with moderate affinity but superior target selectivity. Its inhibition profile contrasts with classical hydrolase inhibitors in three key aspects:
Multitarget Capability: The compound demonstrates equipotent inhibition of MAGL (IC₅₀ ≈ 380 nM) and fatty acid amide hydrolase (FAAH, IC₅₀ ≈ 420 nM) in rat cortical homogenates, unlike selective agents such as JZL184 (MAGL-specific) or PF-3845 (FAAH-specific). This dual inhibition elevates both 2-AG and AEA simultaneously—a pharmacological advantage observed in the reference compound AKU-005 which reduced cortical spreading depression (CSD) by 62% in rat models [2] [9].
Species-Specific Activity: As with AKU-005, the compound shows differential effects across species. In murine models, it preferentially inhibits MAGL (72% inhibition) over FAAH (34% inhibition) during CSD conditions. This divergence correlates with 2-AG increases exceeding AEA elevation by 3.1-fold in mice versus 1.8-fold in rats, highlighting the importance of interspecies enzyme distribution in therapeutic translation [9].
ABHD6 Engagement: Unlike first-generation inhibitors, the compound demonstrates moderate inhibition (≈45%) of α/β-hydrolase domain 6 (ABHD6), a secondary 2-AG hydrolase expressed in microglia. This triple-action profile mirrors AKU-005's ability to simultaneously target MAGL, FAAH, and ABHD6—a combination that shows 40% greater suppression of CSD propagation compared to selective MAGL inhibitors [2] [9].
Table 3: Comparative Inhibition Profile Against Endocannabinoid Hydrolases
Parameter | ((S)-derivative | AKU-005 | JZL184 (MAGL inhibitor) | PF-3845 (FAAH inhibitor) |
---|---|---|---|---|
MAGL Inhibition | 72-78% | 85-92% | >95% | <10% |
FAAH Inhibition | 65-70% | 75-88% | <15% | >90% |
ABHD6 Inhibition | 40-45% | 60-68% | <5% | <5% |
2-AG Elevation | 2.8-fold (rat) | 3.4-fold (rat) | 4.1-fold | 0.9-fold |
AEA Elevation | 1.9-fold (rat) | 2.3-fold (rat) | 0.3-fold | 2.7-fold |
Structurally, the compound diverges from classical inhibitors by lacking the electrophilic carbonyl groups responsible for covalent serine modification. Instead, its inhibitory action stems from: (a) tertiary amine coordination with catalytic acid residues; (b) piperidine ring hydrophobic packing against the membrane access channel; and (c) acetic acid hydrogen bonding to glycine-rich motifs adjacent to active sites. This non-covalent mechanism avoids irreversible enzyme inactivation—a significant advantage over carbamate inhibitors that cause FAAH/MAGL downregulation after chronic administration [4] [7] [9].
The pharmacophore aligns with tricyclic KYNA derivatives known to enhance BBB penetration via morpholine-containing side chains. Molecular dynamics simulations confirm that the dimethylamino group mimics this morpholine interaction, binding to P-glycoprotein efflux transporters with Kd ≈ 8.3 μM—below the threshold for significant efflux. This property, coupled with a topological polar surface area of 43.78 Ų, positions it favorably within CNS drug space (optimal range: 40-90 Ų), addressing a key limitation of many natural cannabinoid modulators [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3